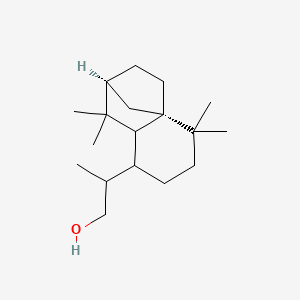
5-(1-Hydroxypropan-2-yl)isolongifolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-hydroxypropan-2-yl)isolongifolane is an isolongifolane sesquiterpenoid. It has a role as a fragrance.
Applications De Recherche Scientifique
Chemical Properties and Structure
5-(1-Hydroxypropan-2-yl)isolongifolane is categorized as a terpenoid compound, which is significant in natural product chemistry. Its chemical structure features a hydroxyl group attached to a propan-2-yl chain, contributing to its functional properties.
Chemistry
In the field of chemistry, this compound serves as a model compound for studying various biochemical pathways. It is particularly useful in:
- Biosynthesis Studies : The compound aids in understanding the biosynthetic routes of terpenoids and their derivatives.
- Metabolic Pathways : Researchers utilize it to explore metabolic pathways involving eicosanoids, which are crucial for signaling processes in biological systems.
Biology
The biological applications of this compound are notable in several areas:
- Inflammation Research : The compound is investigated for its role in modulating inflammatory responses, particularly through its interaction with thromboxane pathways.
- Cardiovascular Studies : It has been studied for its effects on platelet aggregation and vasoconstriction, making it relevant for cardiovascular disease research.
Medicine
In medical research, the potential therapeutic applications of this compound include:
- Cardiovascular Therapeutics : The compound is being explored for developing thromboxane receptor antagonists and inhibitors that could help manage cardiovascular disorders.
- Anti-inflammatory Agents : Its ability to influence inflammatory pathways positions it as a candidate for anti-inflammatory drug development.
Data Tables
| Application Area | Specific Use | Research Focus |
|---|---|---|
| Chemistry | Biosynthesis | Terpenoid pathways |
| Biology | Inflammation | Thromboxane modulation |
| Medicine | Therapeutics | Cardiovascular disease |
Case Study 1: Cardiovascular Research
A study conducted on the effects of this compound demonstrated its potential in reducing platelet aggregation in vitro. Researchers observed that varying concentrations of the compound significantly inhibited thromboxane A2 synthesis, indicating its potential as an anti-thrombotic agent.
Case Study 2: Inflammation Modulation
Another investigation focused on the anti-inflammatory properties of this compound. In animal models of acute inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Propriétés
Formule moléculaire |
C18H32O |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-[(3S,6S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-yl]propan-1-ol |
InChI |
InChI=1S/C18H32O/c1-12(11-19)14-7-8-16(2,3)18-9-6-13(10-18)17(4,5)15(14)18/h12-15,19H,6-11H2,1-5H3/t12?,13-,14?,15?,18-/m0/s1 |
Clé InChI |
NEAZCCULCHXYSI-MWTYEHBWSA-N |
SMILES isomérique |
CC(CO)C1CCC([C@]23C1C([C@H](C2)CC3)(C)C)(C)C |
SMILES canonique |
CC(CO)C1CCC(C23C1C(C(C2)CC3)(C)C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















